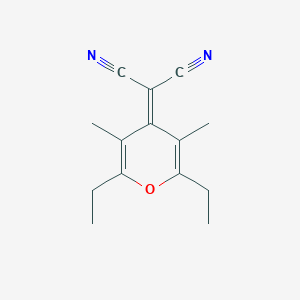
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring substituted with diethyl and dimethyl groups, as well as a malononitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2,6-diethyl-3,5-dimethyl-4-pyrone and malononitrile. This reaction typically requires a basic catalyst, such as piperidine or pyridine, and is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Transition metal oxides, such as titanium or zinc hydrotalcites, have been explored as catalysts for this reaction, providing high selectivity and reusability .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The malononitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic solar cells.
Wirkmechanismus
The mechanism of action of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in organic electronic materials, facilitating charge transfer processes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diethyl-3,5-dimethyl-4-pyrone: A precursor in the synthesis of the target compound.
Benzylidenemalononitrile: Another compound synthesized via Knoevenagel condensation, used in similar applications.
Uniqueness
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-(2,6-diethyl-3,5-dimethylpyran-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H16N2O/c1-5-12-9(3)14(11(7-15)8-16)10(4)13(6-2)17-12/h5-6H2,1-4H3 |
InChI-Schlüssel |
LMRBTJXTDRXQTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C#N)C#N)C(=C(O1)CC)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














